6-amino-3-benzylbenzo[d]oxazol-2(3H)-one
Overview
Description
“6-amino-3-benzylbenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C7H6N2O . It is also known as 1,3-Benzoxazol-6-amine .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed . This reaction allows divergent syntheses of two significant N-heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . The compound contains a total of 17 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Oxazole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 88 °C, slight solubility in water, and sensitivity to air .Mechanism of Action
Target of Action
Similar compounds such as benzothiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (ache) and monoamine oxidase b (mao-b), which play crucial roles in neurodegenerative diseases like alzheimer’s .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets (like ache and mao-b) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways where these enzymes are involved.
Biochemical Pathways
If it acts similarly to benzothiazole derivatives, it might affect the cholinergic signaling pathway by inhibiting ache, and the monoaminergic pathway by inhibiting mao-b . The downstream effects could include changes in neurotransmitter levels and potentially a reduction in the symptoms of neurodegenerative diseases.
Pharmacokinetics
Similar compounds are known to have good bioavailability
Result of Action
If it acts similarly to benzothiazole derivatives, it might lead to a decrease in the activity of ache and mao-b enzymes, potentially reducing the symptoms of neurodegenerative diseases .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c, indicating that temperature and oxygen levels might affect its stability .
Properties
IUPAC Name |
6-amino-3-benzyl-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-11-6-7-12-13(8-11)18-14(17)16(12)9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUQOYXAQTQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640577 | |
Record name | 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017199-00-6 | |
Record name | 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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